molecular formula C18H24O6 B13863625 1-Monocarboxyisononyl Ester-1,2-benzenedicarboxylic Acid

1-Monocarboxyisononyl Ester-1,2-benzenedicarboxylic Acid

Cat. No.: B13863625
M. Wt: 336.4 g/mol
InChI Key: IOWADRRGIUUGJH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Monocarboxyisononyl Ester-1,2-benzenedicarboxylic Acid can be synthesized through the esterification of 1,2-benzenedicarboxylic acid with isononyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is conducted in continuous flow reactors to achieve high yields and efficiency. The use of advanced catalysts and optimized reaction conditions ensures the production of high-purity ester suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-Monocarboxyisononyl Ester-1,2-benzenedicarboxylic Acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Monocarboxyisononyl Ester-1,2-benzenedicarboxylic Acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-Monocarboxyisononyl Ester-1,2-benzenedicarboxylic Acid involves its interaction with molecular targets and pathways in biological systems. The ester can interact with cellular membranes, altering their fluidity and permeability. It can also be metabolized by enzymes to produce active metabolites that exert various biological effects .

Comparison with Similar Compounds

Uniqueness: 1-Monocarboxyisononyl Ester-1,2-benzenedicarboxylic Acid is unique due to its specific alkyl group, which imparts distinct physical and chemical properties. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C18H24O6

Molecular Weight

336.4 g/mol

IUPAC Name

2-(9-carboxynonan-2-yloxycarbonyl)benzoic acid

InChI

InChI=1S/C18H24O6/c1-13(9-5-3-2-4-6-12-16(19)20)24-18(23)15-11-8-7-10-14(15)17(21)22/h7-8,10-11,13H,2-6,9,12H2,1H3,(H,19,20)(H,21,22)

InChI Key

IOWADRRGIUUGJH-UHFFFAOYSA-N

Canonical SMILES

CC(CCCCCCCC(=O)O)OC(=O)C1=CC=CC=C1C(=O)O

Origin of Product

United States

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